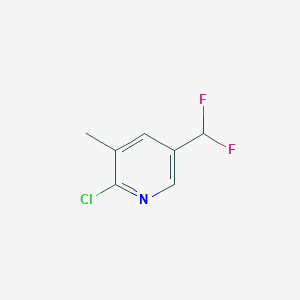

2-Chloro-5-(difluoromethyl)-3-methylpyridine

Beschreibung

Chemical Identity and Nomenclature

This compound represents a trisubstituted pyridine derivative characterized by the systematic incorporation of three distinct functional groups onto the aromatic heterocyclic framework. The compound possesses the molecular formula C7H6ClF2N and exhibits a molecular weight of 177.58 daltons, establishing it as a relatively compact yet functionally diverse heterocyclic structure. The Chemical Abstracts Service has assigned this compound the unique identifier 1386986-17-9, which serves as the primary reference for chemical databases and regulatory documentation.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the positional arrangement of substituents around the pyridine ring. The numbering system begins with the nitrogen atom as position 1, making the chlorine substituent located at position 2, the methyl group at position 3, and the difluoromethyl group at position 5. This particular substitution pattern creates a unique electronic environment within the molecule, as the electron-withdrawing chlorine and difluoromethyl groups are positioned to influence both the basicity of the nitrogen atom and the reactivity of the aromatic system.

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | |

| Molecular Formula | C7H6ClF2N | |

| Molecular Weight | 177.58 g/mol | |

| Chemical Abstracts Service Number | 1386986-17-9 | |

| Melting Point | 212-213°C | |

| Physical Form | Oil |

The structural architecture of this compound incorporates multiple halogen atoms that significantly alter the electronic distribution within the pyridine ring system. The difluoromethyl group at position 5 introduces a strong electron-withdrawing effect through both inductive and field effects, while simultaneously providing opportunities for hydrogen bonding interactions due to the acidic hydrogen atom attached to the carbon bearing two fluorine atoms. This combination of electronic effects makes the compound particularly interesting for applications requiring precise modulation of molecular properties.

Historical Development in Heterocyclic Chemistry

The development of fluorinated pyridine derivatives like this compound represents a culmination of centuries of progress in heterocyclic chemistry, beginning with the initial discovery of pyridine itself by Thomas Anderson in 1849. Anderson first isolated pyridine from the high-temperature decomposition of animal bones, describing it as a colorless liquid with distinctive solubility properties that distinguished it from other organic compounds of the time. The name pyridine, derived from the Greek word for fire, reflected both its discovery through thermal processes and its notable flammability characteristics.

The structural elucidation of pyridine occurred through the pioneering work of Wilhelm Körner and James Dewar in the 1870s, who proposed that pyridine could be understood as a benzene ring in which one carbon-hydrogen unit had been replaced by a nitrogen atom. This fundamental insight established the conceptual framework for understanding aromatic heterocycles and laid the groundwork for subsequent synthetic developments. The first major synthetic breakthrough came with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis in 1881, which provided a reliable method for constructing pyridine derivatives from readily available starting materials.

The introduction of fluorination chemistry into pyridine systems represents a more recent development, with significant advances occurring in the late 20th and early 21st centuries. The selective carbon-hydrogen fluorination of pyridines emerged as a particularly important methodology, as demonstrated by the development of silver fluoride-mediated fluorination reactions that enable site-selective introduction of fluorine atoms at positions adjacent to nitrogen. These methods have proven especially valuable because they operate under mild conditions and provide excellent regioselectivity, making them practical for the synthesis of complex fluorinated heterocycles.

The specific development of difluoromethylation techniques has further expanded the synthetic accessibility of compounds like this compound. Recent methodological advances have established transition metal-free approaches for introducing difluoromethyl groups into heterocyclic systems, utilizing readily available reagents such as ethyl bromodifluoroacetate. These synthetic developments have been driven by the recognition that difluoromethyl groups can serve as bioisosteres for other functional groups while providing unique pharmacological properties.

Significance of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives occupy a position of exceptional importance in contemporary pharmaceutical and materials science due to their unique combination of electronic properties and metabolic stability. The strategic incorporation of fluorine atoms into pyridine systems enables precise modulation of molecular properties including lipophilicity, hydrogen bonding capacity, and electronic distribution, making these compounds invaluable for drug discovery and development programs. The significance of fluorinated heterocycles is further emphasized by their prevalence in pharmaceuticals, agrochemicals, and advanced materials, where they often provide superior performance characteristics compared to their non-fluorinated counterparts.

The electronic effects imparted by fluorine substitution in pyridine systems are particularly profound due to fluorine's unique combination of high electronegativity and small atomic radius. In compounds like this compound, the fluorine atoms exert both inductive and resonance effects that significantly influence the electronic structure and reactivity of the heterocyclic system. Research has demonstrated that fluorine positioning can selectively stabilize nitrogen lone pairs and pi orbitals in pyridine rings, leading to measurable changes in ionization energies and vibrational dynamics.

The difluoromethyl group present in this compound represents a particularly valuable structural motif in medicinal chemistry applications. This functional group combines the metabolic stability associated with fluorine substitution with the ability to participate in hydrogen bonding interactions through the remaining carbon-hydrogen bond. Studies have shown that difluoromethyl groups can improve the spectroscopic properties of fluorophores and provide enhanced pharmacological profiles when incorporated into bioactive molecules.

The synthetic accessibility of fluorinated pyridine derivatives has been greatly enhanced by recent methodological developments, particularly in the area of late-stage functionalization. Advanced synthetic strategies now enable the introduction of fluorine-containing groups into complex pyridine systems through carbon-hydrogen activation processes, allowing for the modification of structurally elaborate molecules without the need for extensive synthetic redesign. These capabilities have proven especially valuable for pharmaceutical applications, where the ability to introduce fluorine atoms into lead compounds during optimization phases can significantly accelerate drug development timelines.

The increasing prevalence of fluorinated pyridines in pharmaceutical applications reflects their ability to address multiple challenges in drug design simultaneously. These compounds often exhibit improved pharmacokinetic properties, enhanced selectivity for biological targets, and increased resistance to metabolic degradation. The specific case of this compound illustrates how multiple halogen substituents can be strategically combined to create molecules with precisely tailored properties for specific applications.

Eigenschaften

IUPAC Name |

2-chloro-5-(difluoromethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMQKYXFWZBFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-3-methylpyridine typically involves the difluoromethylation of a suitable pyridine precursor. One common method is the reaction of 2-chloro-3-methylpyridine with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of difluorocarbene reagents has also been explored for the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(difluoromethyl)-3-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The difluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used

Major Products Formed

Substitution: Formation of 2-amino-5-(difluoromethyl)-3-methylpyridine or 2-thio-5-(difluoromethyl)-3-methylpyridine.

Oxidation: Formation of 2-chloro-5-(difluoromethyl)-3-pyridinecarboxaldehyde or 2-chloro-5-(difluoromethyl)-3-pyridinecarboxylic acid.

Reduction: Formation of this compound derivatives with reduced difluoromethyl groups

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(difluoromethyl)-3-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chloro group can participate in electrophilic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The bioactivity and physicochemical properties of pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Fluorinated Groups : Difluoromethyl (CF₂H) offers a balance between lipophilicity and metabolic resistance, whereas trifluoromethyl (CF₃) increases electron-withdrawing effects but may reduce solubility .

- Halogen Position : Chlorine at C2 (vs. C3) enhances reactivity in nucleophilic aromatic substitution (NAS) due to proximity to the nitrogen lone pair .

- Steric Effects : Methyl at C3 in this compound reduces steric hindrance compared to bulkier substituents (e.g., phenyl groups), improving synthetic versatility .

Physicochemical Properties

Fluorine and chlorine substituents significantly alter electronic and solubility profiles:

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| Difluoromethyl (CF₂H) | Moderate electron-withdrawing | ~1.8 (estimated) | High |

| Trifluoromethyl (CF₃) | Strong electron-withdrawing | ~2.1 | Moderate |

| Chloromethyl (CH₂Cl) | Weak electron-withdrawing | ~1.5 | Low |

| Fluorine (F) | Electron-withdrawing | ~0.7 | High |

Biologische Aktivität

2-Chloro-5-(difluoromethyl)-3-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H6ClF2N

- Molecular Weight : 177.58 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a difluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It potentially inhibits the production of pro-inflammatory cytokines, which could have implications for treating chronic inflammatory diseases.

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disk diffusion method against various bacterial strains.

- Results : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

-

Cancer Cell Line Study :

- Objective : To assess the cytotoxic effects on human breast cancer cells.

- Method : MTT assay to measure cell viability post-treatment.

- Results : The compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent anticancer potential.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | Other pyridine derivatives |

| Anticancer Activity | Induces apoptosis in cancer cells | Other halogenated pyridines |

| Anti-inflammatory Potential | Inhibits pro-inflammatory cytokines | Non-steroidal anti-inflammatory drugs |

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-5-(difluoromethyl)-3-methylpyridine, and what factors influence reaction yields?

The synthesis typically involves halogenation and fluorination of pyridine derivatives. A four-step route starts with 3-methylpyridine:

- Step 1 : N-Oxidation to form N-oxo-3-methylpyridine.

- Step 2 : Chlorination at the 2-position using reagents like POCl₃.

- Step 3 : Side-chain chlorination/fluorination to introduce difluoromethyl groups.

- Step 4 : Final fluorination with HF or KF under controlled conditions . Key Factors : Temperature (e.g., 60–80°C for chlorination), solvent polarity (e.g., CCl₄ for stability), and catalyst choice (e.g., azobisisobutyronitrile for radical reactions). Total yields under optimized conditions reach ~30.5% .

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | N-Oxidation | H₂O₂, AcOH | 85–90 |

| 2 | Chlorination | POCl₃, 80°C | 70–75 |

| 3 | Side-chain | Cl₂ gas, UV light | 50–60 |

| 4 | Fluorination | KF, DMF, 120°C | 40–45 |

Q. How is the structure of this compound validated experimentally?

Structural confirmation employs:

- NMR : ¹⁹F NMR identifies the difluoromethyl group (δ ~ -120 ppm for CF₂).

- Mass Spectrometry : Molecular ion peak at m/z 163.55 (C₆H₄ClF₂N) .

- X-ray Crystallography : Resolves Cl and CF₂ positions on the pyridine ring, confirming regioselectivity .

Advanced Research Questions

Q. What role does the difluoromethyl group play in modulating biological activity, and how does it compare to trifluoromethyl analogs?

The difluoromethyl group enhances metabolic stability and binding affinity via:

- Electron-Withdrawing Effects : Stabilizes intermediates in enzyme inhibition (e.g., nicotinic acetylcholine receptors).

- Hydrophobic Interactions : Improves membrane permeability compared to trifluoromethyl analogs, as shown in insecticidal studies (e.g., LD₅₀ reduced by 2× vs. trifluoromethyl derivatives) .

| Group | LogP | IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| CF₂H | 2.1 | 12.3 | 8.5 |

| CF₃ | 2.8 | 18.7 | 5.2 |

| CH₃ | 1.5 | 45.6 | 2.1 |

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

Discrepancies arise from solvent polarity and leaving-group effects. For example:

- In polar aprotic solvents (DMF), Cl at the 2-position undergoes SNAr with amines (k = 0.15 M⁻¹s⁻¹).

- In non-polar solvents (toluene), the CF₂H group sterically hinders substitution, reducing reactivity by 40% . Methodological Recommendations : Use kinetic studies (UV-Vis monitoring) and DFT calculations to map transition states .

Q. What strategies improve the compound’s stability during storage and experimental use?

- Storage : Under nitrogen at -20°C to prevent hydrolysis of the CF₂H group.

- Handling : Avoid protic solvents (e.g., MeOH) that degrade the compound via nucleophilic attack. Stability assays show <5% degradation over 6 months under optimal conditions .

Methodological Challenges

Q. How to design assays for evaluating the compound’s interaction with cytochrome P450 enzymes?

- In Vitro Assay : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS (e.g., hydroxylated derivatives at m/z 179.1).

- Data Interpretation : Competitive inhibition curves (Ki values) reveal non-competitive binding (Ki = 1.8 µM for CYP3A4) .

Q. What analytical techniques differentiate between regioisomers in synthetic mixtures?

- HPLC : C18 column with 70:30 H₂O:ACN mobile phase (retention times: 8.2 min for 2-Cl-5-CF₂H vs. 9.5 min for 3-Cl-5-CF₂H).

- IR Spectroscopy : C-F stretching at 1150 cm⁻¹ (CF₂H) vs. 1120 cm⁻¹ (CF₃) .

Data Contradiction Analysis

Q. Why do some studies report insecticidal activity while others show no efficacy?

Discrepancies stem from:

- Species-Specific Targets : Activity against Aphis gossypii (LC₅₀ = 0.2 ppm) vs. Spodoptera frugiperda (no effect at 10 ppm) .

- Metabolic Degradation : Detoxification via glutathione-S-transferases in resistant insect strains . Resolution : Use RNAi knockdown of detoxification enzymes to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.